molecular formula C18H25N5O B2746049 3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine CAS No. 2201652-19-7

3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2746049
CAS No.: 2201652-19-7
M. Wt: 327.432
InChI Key: LYDVEQNASLNGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) Source . Dysregulation of LRRK2 kinase activity, particularly through mutations like G2019S, is a major genetic risk factor for familial and sporadic Parkinson's disease Source . This compound exerts its effect by targeting the ATP-binding site of LRRK2, thereby inhibiting its autophosphorylation at Ser1292 and the phosphorylation of its key substrate, Rab10 Source . Its primary research value lies in its use as a chemical tool to probe LRRK2 biology in cellular and in vivo models of Parkinson's disease, enabling the investigation of pathogenic mechanisms linking LRRK2 to lysosomal dysfunction, impaired autophagy, and synucleinopathy. The high selectivity and ability to cross the blood-brain barrier make this inhibitor particularly valuable for preclinical studies aimed at validating LRRK2 as a therapeutic target and for evaluating the functional consequences of LRRK2 inhibition on disease-relevant biomarkers and neuropathology.

Properties

IUPAC Name

3-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-14-4-2-8-19-18(14)24-13-15-6-10-22(11-7-15)12-17-21-20-16-5-3-9-23(16)17/h2,4,8,15H,3,5-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVEQNASLNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₂₅N₅O
Molecular Weight327.432 g/mol
CAS Number2379972-25-3
StructureChemical Structure

Anticancer Activity

Research indicates that compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A study involving derivatives of pyrrolo[2,1-c][1,2,4]triazole demonstrated that these compounds could inhibit the growth of human leukemia cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the piperidine moiety enhances solubility and bioavailability, contributing to the overall efficacy of the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with various receptors that regulate cell growth and apoptosis.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring : This is achieved through cyclization reactions involving appropriate aminated precursors.
  • Attachment of Piperidine : Nucleophilic substitution reactions are employed to introduce the piperidine moiety.
  • Methoxy Group Introduction : This step is crucial for enhancing the biological activity and solubility of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Synthesis Yield/Data Availability Potential Biological Relevance References
Target Compound Pyridine-piperidine-pyrrolotriazole hybrid - 3-methylpyridine
- Piperidine-N-CH₂-pyrrolotriazole
- Methoxy linker
Not reported Hypothesized kinase/antiviral activity
21a (4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]…} Pyridine-piperidine-ethoxypyridine - 3-methylpyridine
- Piperidine-N-CH₂-ethoxypyridine
- Piperazine-carbonyl
56% yield Kinase-targeted (AMPK activation focus)
21b (4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]…} Pyridine-piperidine-methoxypyrazine - 3-methylpyridine
- Piperidine-N-CH₂-methoxypyrazine
- Piperazine-carbonyl
59% yield Kinase-targeted
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol Phenol-pyrrolotriazole - Phenol
- Pyrrolotriazole at position 4
Available as building block Unreported
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol Pyrrolotriazole-methanol - Hydroxymethyl group on pyrrolotriazole CID 66489696 (PubChem) Structural fragment

Key Differences and Implications

Substituent Diversity on Piperidine Nitrogen: The target compound’s pyrrolotriazolylmethyl group contrasts with ethoxypyridinylmethyl (21a) and methoxypyrazinylmethyl (21b) substituents in . The pyrrolotriazole’s fused heterocycle may enhance binding to hydrophobic pockets in biological targets compared to simpler aryl groups .

Pyridine Substituents :

  • The 3-methyl group on the pyridine core is conserved across all analogs in . This substituent likely contributes to steric stabilization and electron-donating effects, influencing electronic properties and target engagement .

Pyrrolotriazole vs. Other Heterocycles :

  • Compared to the tetrahydroimidazo[2,1-c][1,2,4]triazole in (which showed antiviral activity), the pyrrolotriazole in the target compound has a pyrrolidine instead of imidazole fusion. This difference may alter hydrogen-bonding capacity and ring strain, impacting potency .

Synthetic Accessibility :

  • Yields for related compounds (e.g., 56–74% in ) suggest feasible synthetic routes for the target compound, though the pyrrolotriazole moiety may require specialized coupling reagents or protection strategies .

Hypothetical Pharmacological Profile

  • Target Selectivity : The pyrrolotriazole’s nitrogen-rich structure could favor interactions with kinase ATP-binding pockets or viral polymerases, as seen in analogs .
  • Solubility and Permeability : The methoxy linker and methylpyridine may enhance aqueous solubility compared to purely aromatic analogs, though the pyrrolotriazole’s hydrophobicity could limit this .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis of this complex heterocyclic compound requires multi-step optimization. Critical factors include:

  • Coupling Reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig couplings to assemble the pyrrolo-triazole and pyridine moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions at the piperidine and pyridine linkage sites .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with temperature control (80–120°C) to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole and pyrrolo ring substitutions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate stability under storage conditions .

Q. What initial biological assays are recommended for screening its activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Comparative analysis of analogs with modified substituents reveals critical pharmacophores:

Compound ClassStructural ModificationBiological Activity ShiftReference
Triazole-pyridine hybridsMethoxy → Ethoxy substitutionEnhanced antifungal activity
Piperidine-linked derivativesMethyl → Trifluoromethyl groupsImproved blood-brain barrier penetration
Pyrrolo-triazole coresHalogenation (Cl, F)Increased kinase inhibition

Q. How to resolve discrepancies between in vitro and in vivo biological data?

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or salt forms (e.g., hydrochloride) to enhance bioavailability .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in rodent models .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Train algorithms on datasets of triazole derivatives to predict logP and IC₅₀ values .

Q. How to address synthetic yield variability in scale-up experiments?

  • Reaction Monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation .
  • DoE Optimization : Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loading .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate results?

  • Strain-Specificity : Test against clinical isolates in addition to ATCC strains .
  • Checkerboard Assays : Evaluate synergy with standard antibiotics (e.g., ampicillin) to rule out false negatives .
  • Resazurin Reduction Assays : Confirm bactericidal vs. bacteriostatic effects .

Q. Discrepancies in thermal stability profiles: Methodological pitfalls?

  • Sample Purity : Ensure >98% purity via HPLC before DSC/TGA analysis .
  • Heating Rate : Use slow rates (5°C/min) to avoid artifact generation .
  • Humidity Control : Perform studies under anhydrous conditions to exclude hydrolysis .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, degassing) in detail .
  • Biological Replicates : Use ≥3 independent experiments with statistical validation (p < 0.05) .
  • Data Transparency : Share raw spectral data (e.g., NMR FIDs) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.